molecular formula C17H18F3N3O B10949452 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B10949452
M. Wt: 337.34 g/mol
InChI Key: ZQRRLCXNDAKONJ-UHFFFAOYSA-N
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Description

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide is a complex organic compound characterized by its unique structural features The compound contains a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups, and an acetamide moiety attached to a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide typically involves multiple stepsThe final step involves the acylation of the pyrazole derivative with 2,6-dimethylphenyl acetic acid under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-(pentafluorophenyl)methylene]acetohydrazide
  • 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide

Uniqueness

The uniqueness of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications

Properties

Molecular Formula

C17H18F3N3O

Molecular Weight

337.34 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C17H18F3N3O/c1-10-4-3-5-11(2)16(10)21-15(24)9-23-13(12-6-7-12)8-14(22-23)17(18,19)20/h3-5,8,12H,6-7,9H2,1-2H3,(H,21,24)

InChI Key

ZQRRLCXNDAKONJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3

Origin of Product

United States

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